molecular formula C21H13ClO4S B11630599 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Cat. No.: B11630599
M. Wt: 396.8 g/mol
InChI Key: OECCRRRTGFICRG-UHFFFAOYSA-N
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Description

7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system substituted with a 3-methylphenyl group and a 4-chlorobenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE typically involves the following steps:

  • Formation of the Benzoxathiol Core: : The benzoxathiol core can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound. For example, the reaction of 2-mercaptobenzoic acid with a halogenated aromatic compound under basic conditions can yield the benzoxathiol core.

  • Substitution with 3-Methylphenyl Group: : The introduction of the 3-methylphenyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxathiol core with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Esterification with 4-Chlorobenzoic Acid: : The final step involves the esterification of the substituted benzoxathiol with 4-chlorobenzoic acid. This can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, such as apoptosis, cell cycle regulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H13ClO4S

Molecular Weight

396.8 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate

InChI

InChI=1S/C21H13ClO4S/c1-12-3-2-4-14(9-12)17-10-16(11-18-19(17)26-21(24)27-18)25-20(23)13-5-7-15(22)8-6-13/h2-11H,1H3

InChI Key

OECCRRRTGFICRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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